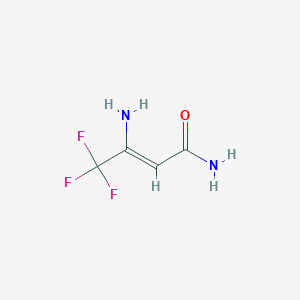

(Z)-3-Amino-4,4,4-trifluorobut-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-3-Amino-4,4,4-trifluorobut-2-enamide, also known as Z-FAB, is a synthetic organic compound with a wide range of applications in pharmaceuticals, biochemistry, and material science. Z-FAB is a versatile molecule that is relatively easy to synthesize and has a wide range of chemical reactivity. This makes it an ideal molecule for use in a variety of research and industrial applications.

科学的研究の応用

Asymmetric Synthesis and Enantioselectivity

(Z)-3-Amino-4,4,4-trifluorobut-2-enamide and related compounds have been explored for their role in the asymmetric synthesis of amino acids. A study detailed a method for synthesizing (S)- and (R)-3-amino-4,4,4-trifluorobutanoic acid with high chemical yield and enantioselectivity, emphasizing its practicality for large-scale synthesis (Soloshonok et al., 2006). Another research developed a practical approach to access enantiopure β-perfluoroalkyl-β-amino acids, highlighting the method's cost-effectiveness and simplicity (Ishida et al., 2009).

Structural Studies and Physicochemical Properties

Studies on regioisomeric amino enones, including this compound, have been conducted to understand their structure and physicochemical properties. A research contrasted the properties of different amino enones and examined how the position of the amino group relative to the CF3 substituent affects the electron density distribution and intermolecular hydrogen bonding, which influences the crystal packing mode of these compounds (Slepukhin et al., 2020).

Catalytic Applications and Synthetic Utility

The compound has been used in catalysis and as a building block in chemical synthesis. A study reported a Ru/Yb-system catalyzed Z-selective hydroamidation of terminal alkynes with secondary amides and imides, demonstrating the scope and selectivity for the synthesis of Z-configured anti-Markovnikov enamides (Buba et al., 2011). Moreover, the Pd-catalyzed oxidative amidation of conjugated olefins was explored, providing a highly stereoselective synthesis method for Z-enamides (Ji Min Lee et al., 2006).

特性

IUPAC Name |

(Z)-3-amino-4,4,4-trifluorobut-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3N2O/c5-4(6,7)2(8)1-3(9)10/h1H,8H2,(H2,9,10)/b2-1- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPNIGIDASPUAM-UPHRSURJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(F)(F)F)\N)\C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1339577.png)